(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 14464-68-7
VCID: VC21538470
InChI: InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
SMILES: C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

CAS No.: 14464-68-7

VCID: VC21538470

Molecular Formula: C10H10F3NO2

Molecular Weight: 233.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid - 14464-68-7

Description

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, also known as 3-(trifluoromethyl)-L-phenylalanine, is a unique organic compound with the molecular formula C₁₀H₁₁F₃NO₂ and a molecular weight of 233.19 g/mol . This compound is a phenylalanine derivative, featuring a trifluoromethyl group attached to the phenyl ring, which enhances its chemical and pharmacological properties .

Synthesis Methods

The synthesis of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves a two-step process:

  • Initial Reaction: The first step involves the reaction of benzoyl chloride with 3-trifluoromethylphenylpropylamine to form N-benzoyl-N-(3-trifluoromethylphenyl)propylamine.

  • Final Reaction: The target compound is obtained through the reaction of hydroxamic acid with N-benzoyl-N-(3-trifluoromethylphenyl)propylamine.

Industrial Production

Industrial production methods are optimized for large-scale synthesis, utilizing automated reactors and strict control of reaction conditions to ensure high yield and purity.

Chemical Reactions and Interactions

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions:

  • Oxidation: Facilitated by oxidizing agents like potassium permanganate in an acidic medium, leading to the formation of carboxylic acids or ketones.

  • Reduction: Involves reagents such as lithium aluminum hydride in anhydrous ether, resulting in primary amines or alcohols.

  • Substitution: Commonly involves nucleophilic substitution, where the amino group can be replaced by other functional groups under basic conditions.

Biological Activity

This compound exhibits significant biological activity due to its trifluoromethyl group, which enhances its interaction with biological targets. It is studied for its potential antiviral, anticancer, and neuropharmacological effects .

Mechanism of Action

The trifluoromethyl group increases the compound's binding affinity to specific proteins, leading to enzyme inhibition and receptor modulation. This results in various pharmacological effects, including the inhibition of enzymes involved in metabolic pathways and modulation of neurotransmitter receptors.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acidPhenylalanine derivativeAntiviral, anticancer, neuropharmacological effects
4-(Trifluoromethyl)-L-phenylglycineAmino acid derivativeModerate neuroprotective effects
3-(3-Trifluoromethylphenyl)propionic acidPropionic acid derivativeLimited biological activity compared to (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Chemistry

Used as a building block in organic synthesis due to its versatile chemical structure.

Biology and Medicine

Studied for its interactions with biological molecules and utilized in the development of antiviral, anticancer, and anti-anxiety drugs .

Industry

Employed in the synthesis of various pharmaceuticals and agrochemicals.

CAS No. 14464-68-7
Product Name (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
IUPAC Name (2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Standard InChIKey BURBNIPKSRJAIQ-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](C(=O)[O-])[NH3+]
SMILES C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)[O-])[NH3+]
Synonyms 14464-68-7;3-(Trifluoromethyl)-L-phenylalanine;(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoicacid;L-3-Trifluoromethylphenylalanine;(2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoicacid;3-Trifluoromethyl-L-Phenylalanine;L-3-TRIFLUOROMETHYLPHE;L-3-Trifluoromethyphenylalanine;(S)-2-Amino-3-[3-(trifluoromethyl)phenyl]propionicacid;TRIFLUOROMETHYPHE;82317-79-1;D-3-Trifluoromethyphenylalanine;AC1MCRU4;SCHEMBL44156;77092_ALDRICH;H-PHE(3-CF3)-OH;L-PHE(3-CF3)-OH;3-(Trifluoromethyl)phenylalanine;77092_FLUKA;CTK3J1764;MolPort-001-777-569;ZINC2170205;7133AA;CT-388;MFCD00044945
Reference Suzuki et al. Crystal structures reveal an elusive functional domain of pyrrolysyl-tRNA synthetase. Nature Chemical Biology, doi: 10.1038/nchembio.2497, published online 16 October 2017
PubChem Compound 2777600
Last Modified Aug 15 2023

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